molecular formula C20H23N5O2 B2877953 1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034587-94-3

1-(4-methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2877953
CAS No.: 2034587-94-3
M. Wt: 365.437
InChI Key: UIZCVCWZNRACDX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a urea derivative featuring a 4-methoxyphenethyl group and a pyridine-pyrazole hybrid substituent. Its molecular formula is inferred as C₂₁H₂₄N₆O₂ (exact weight requires experimental validation), with the urea core enabling hydrogen bonding and the methoxy group enhancing membrane permeability .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-25-14-17(13-24-25)19-16(4-3-10-21-19)12-23-20(26)22-11-9-15-5-7-18(27-2)8-6-15/h3-8,10,13-14H,9,11-12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZCVCWZNRACDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C20H23N5O2\text{C}_{20}\text{H}_{23}\text{N}_{5}\text{O}_{2}

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

  • Stepwise Synthesis : Preparation of methoxyphenethylamine and pyrazolylpyridine intermediates followed by coupling with urea derivatives.
  • Reaction Conditions : Common solvents include dichloromethane or ethanol, with catalysts like triethylamine or pyridine. Reaction temperatures range from 25°C to 80°C depending on the reactivity of intermediates .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole and pyridine groups is believed to enhance its binding affinity and selectivity towards specific targets, modulating biochemical pathways involved in disease processes .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, a related compound showed GI50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines, including:

Cell Line GI50 (μM)
EKVX (Lung)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7
CAKI-1 (Renal)15.9
MDA-MB-435 (Breast)27.9
T-47D (Breast)15.1

These findings suggest that the compound may possess broad-spectrum antitumor activity .

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on various enzymes:

  • GSK-3β Inhibition : A related compound demonstrated an IC50 value of 140 nM against GSK-3β, indicating strong inhibitory potential compared to standard references .

Case Studies

Recent studies have explored the therapeutic implications of this compound in various contexts:

  • Neurological Disorders : The compound's potential as a D-amino acid oxidase inhibitor has been investigated, suggesting a role in modulating neurotransmitter levels in the brain, which could be beneficial for conditions such as schizophrenia .
  • Cancer Therapeutics : In vitro studies have shown that modifications to the structure can enhance cytotoxicity against specific cancer cell lines, providing a basis for developing targeted therapies .

Comparative Analysis

To understand the biological activity better, comparisons can be made with structurally similar compounds:

Compound Name Key Features Biological Activity
1-(4-Methoxyphenethyl)-3-(Pyridin-4-Ylmethyl)UreaLacks pyrazolyl groupReduced activity compared to target compound
1-(4-Methoxyphenethyl)-3-((2-(1H-Pyrazol-4-Yl)Pyridin-4-Ylmethyl)UreaSimilar structure without methyl groupPotentially different target interaction

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations:
  • Substituent Effects: Methoxy vs. Chlorine (): Introduces electron-withdrawing effects, which may enhance binding affinity but increase toxicity risks . Dimethoxy (BJ46792): Adds steric bulk and lipophilicity, possibly affecting target engagement compared to the single methoxy in the target compound .
  • Synthetic Accessibility :

    • Urea derivatives like the target and BJ46792 are typically synthesized via isocyanate-amine coupling. SI98’s use of anhydrous THF highlights solvent sensitivity in such reactions .

Pharmacological and Physicochemical Properties

While explicit bioactivity data for the target compound is unavailable, inferences can be drawn from analogues:

  • Pyrazole-Pyridine Core : Present in BJ46792 and the target, this motif is associated with kinase inhibition (e.g., JAK/STAT pathways) .
  • Urea Linker : Enhances hydrogen-bonding capacity, critical for target binding. ’s Compound 9a lacks this, suggesting inferior activity .
  • Stereochemistry : ’s compound has (3S,4R) stereochemistry, which may improve selectivity compared to the target’s planar structure .

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